1-(3-Chloro-4-methoxyphenyl)imidazolidin-2-one
Overview
Description
1-(3-Chloro-4-methoxyphenyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C10H11ClN2O2 and its molecular weight is 226.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Stereochemistry
- Synthesis Pathways and Stereoselectivity : Imidazolidin-4-ones like 1-(3-Chloro-4-methoxyphenyl)imidazolidin-2-one are used in modifying bioactive oligopeptides. These compounds often serve as proline surrogates or protect the N-terminal amino acid against hydrolysis. A study on the stereoselectivity of imidazolidin-4-one formation from primaquine alpha-aminoamides and various substituted benzaldehydes revealed that intramolecular hydrogen bonds play a crucial role in stereoselectivity (Ferraz et al., 2007).
Pharmaceutical and Biological Applications
- Anticancer and Antitubercular Potential : Several derivatives of imidazolidin-2-ones exhibit significant antimicrobial, antitubercular, and anticancer activities. For instance, certain N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide/sulfonamide derivatives have shown promising activity against Mycobacterium tuberculosis H37Rv strain (Ranjith et al., 2014).
- Antiviral Properties : Imidazolidin-2-ones have been tested for their antiviral activity. For example, certain 1-(1,3-disubstitutedimidazolidyn-2-ylidene)-3-ethoxycarbonylmethylurea derivatives showed activity against HSV-1 and CVB3 viruses, suggesting potential in antiviral drug development (Rzadkowska et al., 2015).
Spectroscopy and Molecular Docking
- Spectroscopic Analysis and Molecular Dynamics : Imidazole derivatives, including those with methoxyphenyl groups, have been synthesized and characterized using spectroscopic methods like IR, FT-Raman, and NMR. These studies, along with DFT calculations and molecular docking, help in understanding their reactivity and potential biological interactions (Thomas et al., 2018).
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)imidazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-15-9-3-2-7(6-8(9)11)13-5-4-12-10(13)14/h2-3,6H,4-5H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGRYVDWWMYOJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCNC2=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60533001 | |
Record name | 1-(3-Chloro-4-methoxyphenyl)imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60533001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88012-49-1 | |
Record name | 1-(3-Chloro-4-methoxyphenyl)imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60533001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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